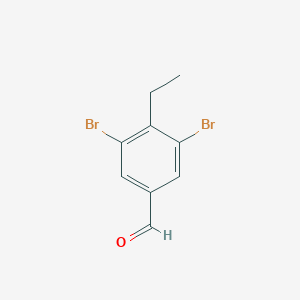
3,5-Dibromo-4-ethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-ethylbenzaldehyde: is an organic compound with the molecular formula C9H8Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 3rd and 5th positions, and an ethyl group is substituted at the 4th position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of solvent-free conditions and environmentally friendly brominating agents is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 3,5-Dibromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products Formed:
Oxidation: 3,5-Dibromo-4-ethylbenzoic acid.
Reduction: 3,5-Dibromo-4-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-Dibromo-4-ethylbenzaldehyde is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and other functional materials.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of potential drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.
作用機序
The mechanism of action of 3,5-Dibromo-4-ethylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways.
類似化合物との比較
3,5-Dibromobenzaldehyde: Similar structure but lacks the ethyl group at the 4th position.
4-Bromobenzaldehyde: Contains only one bromine atom at the 4th position.
3,4-Dibromobenzaldehyde: Bromine atoms are substituted at the 3rd and 4th positions.
Uniqueness: 3,5-Dibromo-4-ethylbenzaldehyde is unique due to the presence of both bromine atoms and an ethyl group, which can influence its reactivity and physical properties. The ethyl group can provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
特性
IUPAC Name |
3,5-dibromo-4-ethylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-2-7-8(10)3-6(5-12)4-9(7)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZUYHLVUURLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













